molecular formula C8H5F3O3 B12412767 2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Cat. No.: B12412767
M. Wt: 212.07 g/mol
InChI Key: XMLFPUBZFSJWCN-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the reaction of 3-trifluoromethylphenol with carbon dioxide under acidic conditions . The reaction conditions may vary depending on the specific requirements of the laboratory or industrial setup.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Acylation: Reaction with acyl chlorides to form acyl derivatives.

    Amidation: Reaction with amines to form amides.

    Etherification: Reaction with alkyl halides to form ethers.

Common Reagents and Conditions

Common reagents used in these reactions include alcohols, acyl chlorides, amines, and alkyl halides. The reactions typically require acidic or basic conditions, depending on the specific transformation .

Major Products

The major products formed from these reactions include esters, acyl derivatives, amides, and ethers, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes . The hydroxyl group at the 2-position can form hydrogen bonds with target molecules, contributing to its biological activity .

Properties

Molecular Formula

C8H5F3O3

Molecular Weight

212.07 g/mol

IUPAC Name

2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

XMLFPUBZFSJWCN-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C(F)(F)F)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O

Origin of Product

United States

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